molecular formula C9H11ClN2S B1363373 1-(4-Chlorophenyl)-3-ethylthiourea CAS No. 30904-99-5

1-(4-Chlorophenyl)-3-ethylthiourea

Cat. No. B1363373
CAS RN: 30904-99-5
M. Wt: 214.72 g/mol
InChI Key: HNDPPFMCVAHWCO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-ethylthiourea (CETU) is a thiourea compound that has been used in various scientific research studies due to its unique properties and potential applications. CETU is a white, crystalline solid that is soluble in water and has a melting point of 156-158°C. It is an organosulfur compound that is used in a variety of scientific research applications, including synthetic organic chemistry, analytical chemistry, and biochemistry. CETU is also used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

  • Enzyme Inhibition and Mercury Sensing

    • Thiourea derivatives, including 1-(4-chlorophenyl)-3-ethylthiourea, have shown potential as effective enzyme inhibitors, specifically against acetylcholinesterase and butyrylcholinesterase. These compounds also exhibit capabilities as sensing probes for detecting toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).
  • Urotensin-II Receptor Agonist

    • A derivative of 1-(4-chlorophenyl)-3-ethylthiourea has been identified as a nonpeptidic agonist of the urotensin-II receptor. This finding is significant in pharmacological research, offering a new pathway for drug development and therapeutic applications (Croston et al., 2002).
  • Histamine H3 Receptor Antagonism

    • In the field of neurochemistry, derivatives of 1-(4-chlorophenyl)-3-ethylthiourea, such as 3-[(4-chlorophenyl)methyl]-5-[2-(1H-imidazol-4-yl)ethyl] 1,2,4-oxadiazole, have been identified as potent and selective antagonists of the histamine H3 receptor. These compounds could be useful in treating neurological disorders (Clitherow et al., 1996).
  • Antimicrobial Agents

    • Thiourea derivatives have also been explored for their potential as antimicrobial agents. This application is significant in the development of new treatments for bacterial and fungal infections (Desai et al., 2007).
  • Surfactant Synthesis and Applications

    • The synthesis of 1-(4-chlorophenyl)-3-ethylthiourea-based surfactants has been explored, particularly for their potential applications in environmental cleaning and pollution mitigation. These surfactants demonstrate interesting properties like low critical micelle concentration, indicating their efficiency and eco-friendliness (Ullah et al., 2015).
  • Photodetector Enhancements

    • In the field of materials science, modifications of thiourea derivatives are used to improve the properties of photodetectors, offering pathways for more sensitive and efficient devices (Zhang et al., 2015).
  • Electrochemical Sensor Development

    • Thiourea derivatives
    are instrumental in developing electrochemical sensors for detecting various metal ions. For example, surfactant-modified electrodes using thiourea derivatives have shown efficacy in the selective and sensitive detection of metal ions such as Zn2+, Cd2+, Pb2+, Cu2+, Hg2+, and Sr2+ .
  • Molecular Engineering for Polymer Photodetectors

    • Research involving 1-(4-chlorophenyl)-3-ethylthiourea derivatives has contributed to the development of advanced polymer photodetectors. This research focuses on enhancing the sensitivity and efficiency of these devices, crucial for various optical and electronic applications (Zhang et al., 2015).
  • Spectrophotometric Study for Metal Extraction

    • Novel thiourea-based non-ionic surfactants derived from 1-(4-chlorophenyl)-3-ethylthiourea have been synthesized and used in the spectrophotometric study of toxic metals extraction. This application is particularly relevant in environmental chemistry for the removal of toxic metals from soils and water (Ullah et al., 2015).
  • Dyeing Polyester Fibers

    • In textile chemistry, derivatives of 1-(4-chlorophenyl)-3-ethylthiourea have been used to synthesize novel heterocyclic disperse dyes. These dyes show promising applications in dyeing polyester fibers, offering a range of colors with good fastness properties (Iyun et al., 2015).

properties

IUPAC Name

1-(4-chlorophenyl)-3-ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2S/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDPPFMCVAHWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355555
Record name NSC176347
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-ethylthiourea

CAS RN

30904-99-5
Record name NSC176347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC176347
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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